

# Comparing the synthetic routes for (+)-Angelmarin production

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## Compound of Interest

Compound Name: (+)-Angelmarin

Cat. No.: B1141154

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## A Comparative Guide to the Synthetic Routes for (+)-Angelmarin Production

**(+)-Angelmarin**, a natural product isolated from *Angelica pubescens*, has garnered significant interest within the scientific community due to its potent and selective cytotoxicity against pancreatic cancer cells under nutrient-deprived conditions. This anti-austerity activity presents a promising avenue for the development of novel cancer therapeutics. The unique structure of **(+)-Angelmarin**, featuring a coumarin core with a chiral dihydrofuran ring and an ester side chain, has made it a compelling target for total synthesis. This guide provides a comparative analysis of the prominent synthetic routes developed for the production of **(+)-Angelmarin**, offering researchers and drug development professionals a comprehensive overview of the available methodologies.

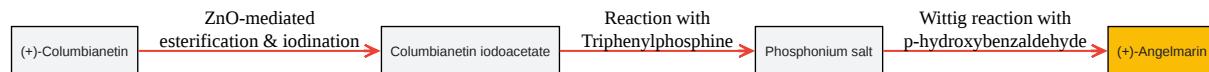
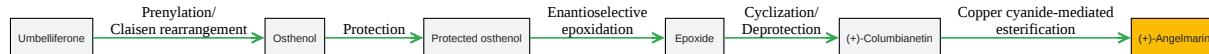
## Comparison of Synthetic Strategies

Three primary synthetic routes for **(+)-Angelmarin** have been reported in the literature, each with distinct advantages and disadvantages. The following table summarizes the key quantitative data for each approach, providing a clear comparison of their efficiency and practicality.

Feature	Magolan and Coster (2009)	Jiang and Hamada (2009)	Liu et al. (2017)
Starting Material	Umbelliferone	Umbelliferone	(+)-Columbianetin
Key Reactions	Olefin cross-metathesis, Shi epoxidation-cyclization	Enantioselective epoxidation, Copper cyanide-mediated esterification	ZnO-mediated esterification, Wittig reaction
Number of Steps	8	Not explicitly stated, but comparable to Magolan and Coster	3 (from columbianetin)
Overall Yield	37% <a href="#">[1]</a> <a href="#">[2]</a>	53% <a href="#">[3]</a> <a href="#">[4]</a>	High-yielding final steps <a href="#">[5]</a>
Enantioselectivity	Achieved via Shi epoxidation	Highly enantioselective epoxidation	Assumes enantiopure starting material
Key Reagents	Grubbs' catalyst, Shi catalyst (ketone), Meldrum's acid	Chiral catalyst, Copper (I) cyanide	Zinc oxide, Triphenylphosphine
Noted Advantages	First total synthesis, enantiodivergent potential. <a href="#">[1]</a>	Higher overall yield, highly enantioselective. <a href="#">[3]</a>	Eco-friendly, avoids toxic reagents, high yield in final steps. <a href="#">[5]</a>
Noted Disadvantages	Potential for inseparable byproducts in analog synthesis. <a href="#">[2]</a> <a href="#">[6]</a>	Use of highly toxic copper cyanide, tedious protection/deprotection steps. <a href="#">[5]</a>	Requires access to the intermediate (+)-columbianetin.

## Synthetic Route Overviews

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.



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